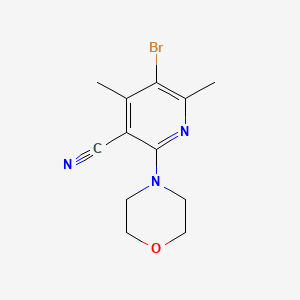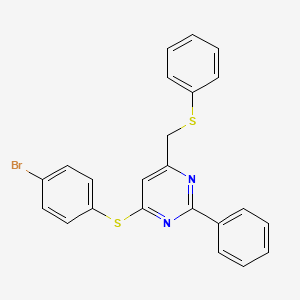
4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine
Übersicht
Beschreibung
4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is composed of a pyrimidine ring with a bromophenyl group attached to the 4-position and a phenylsulfanylmethyl group attached to the 6-position. It has been used in a variety of laboratory experiments, including those involving organic synthesis, catalysis, and biochemical and physiological studies. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclization
One significant application of pyrimidine derivatives, such as 4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine, is in the synthesis and heterocyclization processes. These processes are pivotal in producing compounds with a wide range of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties (Bassyouni & Fathalla, 2013).
Spectroscopic Investigation
Pyrimidine derivatives are also essential in spectroscopic investigations. They have been studied using techniques like FT-IR and FT-Raman, revealing significant insights into their molecular structure, stability, and potential as nonlinear optical materials (Alzoman et al., 2015).
Corrosion Inhibition
Another application area for these compounds is in corrosion inhibition. Pyrimidine-2-thione derivatives, for example, have been effective in inhibiting mild steel corrosion in acidic environments. They work by adsorbing on the metal surface, following the Langmuir isotherm, and have been studied using techniques like weight loss and electrochemical methods (Soltani et al., 2015).
Antimicrobial Coating
In the field of coatings, certain pyrimidine derivatives have been used as antimicrobial additives in materials like polyurethane varnish and printing ink paste. They exhibit strong antimicrobial effects and can enhance the physical and mechanical properties of the coatings (El‐Wahab et al., 2015).
Molecular Docking and Chemotherapeutic Potential
Molecular docking studies of certain pyrimidine derivatives have suggested their potential as chemotherapeutic agents. These compounds can exhibit inhibitory activity against various biological targets, indicating their potential in cancer therapy (Haress et al., 2015).
Antimicrobial and Anthelmintic Activities
Pyrimidine derivatives have also been synthesized and studied for their antimicrobial, anthelmintic, and insecticidal activities. These studies involve evaluating the biological activities of these compounds against various microbial strains, highlighting their potential in medical applications (Bamnela & Shrivastava, 2010).
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2S2/c24-18-11-13-21(14-12-18)28-22-15-19(16-27-20-9-5-2-6-10-20)25-23(26-22)17-7-3-1-4-8-17/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCBNNXXWULFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Br)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167193 | |
| Record name | 4-[(4-Bromophenyl)thio]-2-phenyl-6-[(phenylthio)methyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine | |
CAS RN |
866136-26-7 | |
| Record name | 4-[(4-Bromophenyl)thio]-2-phenyl-6-[(phenylthio)methyl]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866136-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Bromophenyl)thio]-2-phenyl-6-[(phenylthio)methyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]-2-(3,4,4-trifluorobut-3-enylsulfanyl)imidazol-4-one](/img/structure/B3038455.png)
![1-[(6-Chloropyridin-3-yl)methyl]-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3038457.png)
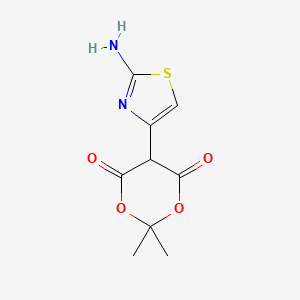
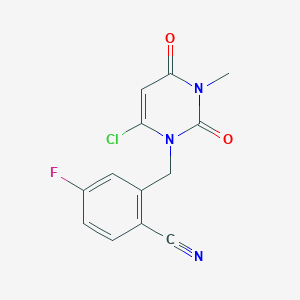

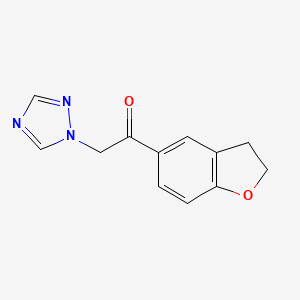
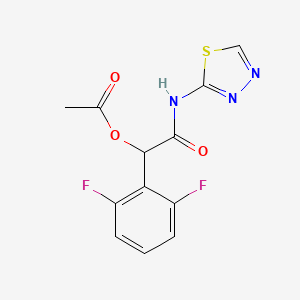
![3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile](/img/structure/B3038464.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate](/img/structure/B3038469.png)


